molecular formula C13H14OS B1415856 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol CAS No. 1000572-36-0

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol

Cat. No.: B1415856
CAS No.: 1000572-36-0
M. Wt: 218.32 g/mol
InChI Key: XMKHSFFAXUJXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is an organic compound featuring a thiophene ring attached to a phenyl group, which is further connected to a propanol chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol typically involves the condensation of thiophene derivatives with phenylpropanol intermediates. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target, such as enzyme inhibition in antimicrobial activity or receptor modulation in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is unique due to its combination of a thiophene ring with a phenyl group and a propanol chain, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in various applications, particularly in organic electronics and medicinal chemistry .

Biological Activity

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

C15H14S\text{C}_{15}\text{H}_{14}\text{S}

This compound is characterized by the presence of a thiophene moiety attached to a phenyl group via a propanol chain, which contributes to its unique pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring system is known to modulate various biological pathways, potentially leading to:

  • Antimicrobial Activity : The compound has shown promise against various pathogens, particularly multidrug-resistant strains.
  • Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells, including A549 lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including this compound:

  • Anticancer Efficacy : In one study, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that compounds with thiophene substitutions exhibited enhanced anticancer activity compared to their non-thiophene counterparts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several thiophene derivatives, where this compound was found to demonstrate significant activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessTarget Pathogens/CellsReference
AntimicrobialEffectiveMultidrug-resistant S. aureus
AnticancerSignificantA549 lung cancer cells
MechanismApoptosis induction; cell cycle arrestVarious cancer lines

Properties

IUPAC Name

3-(4-thiophen-2-ylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c14-9-1-3-11-5-7-12(8-6-11)13-4-2-10-15-13/h2,4-8,10,14H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKHSFFAXUJXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.